![molecular formula C8H13N3O2 B1528965 2-Amino-1-Boc-imidazole CAS No. 929568-19-4](/img/structure/B1528965.png)
2-Amino-1-Boc-imidazole
Overview
Description
“2-Amino-1-Boc-imidazole” is a chemical compound with the IUPAC name tert-butyl 2-amino-1H-imidazole-1-carboxylate . It has a molecular weight of 183.21 . The compound is solid in physical form and should be stored at a temperature of 4°C, protected from light .
Synthesis Analysis
The synthesis of imidazoles, including “2-Amino-1-Boc-imidazole”, has seen significant advances in recent years . These heterocycles are key components to functional molecules used in a variety of everyday applications . The methodologies for their synthesis are based around the functional group compatibility of the process and resultant substitution patterns around the ring .
Molecular Structure Analysis
The molecular structure of “2-Amino-1-Boc-imidazole” is represented by the linear formula C8H13N3O2 . The Inchi Code for this compound is 1S/C8H13N3O2/c1-8(2,3)13-7(12)11-5-4-10-6(11)9/h4-5H,1-3H3,(H2,9,10) .
Physical And Chemical Properties Analysis
“2-Amino-1-Boc-imidazole” is a solid compound . It should be stored at a temperature of 4°C, protected from light . The compound has a molecular weight of 183.21 .
Scientific Research Applications
Medicinal Chemistry: Synthesis of Biologically Active Molecules
2-Amino-1-Boc-imidazole serves as a key intermediate in the synthesis of various biologically active molecules. Its role in the formation of imidazole derivatives, which are integral to a wide range of pharmacological agents, is critical. These derivatives are used in the development of drugs with anticancer, anti-inflammatory, antimicrobial, and antiviral properties . The versatility of 2-Amino-1-Boc-imidazole allows for the creation of compounds that can act as enzyme inhibitors or therapeutic agents, contributing significantly to the field of medicinal chemistry.
Synthetic Chemistry: Catalyst and Ligand Synthesis
In synthetic chemistry, 2-Amino-1-Boc-imidazole is utilized for the synthesis of catalysts and ligands, particularly in the formation of N-heterocyclic carbenes (NHCs) . These carbenes play a pivotal role in various catalytic processes, including organometallic catalysis, where they facilitate the formation and strengthening of carbon-heteroatom bonds. The compound’s ability to act as a precursor for highly reactive intermediates is invaluable for advancing synthetic methodologies .
Industrial Applications: Ionic Liquids and Green Chemistry
The industrial applications of 2-Amino-1-Boc-imidazole are notable in the production of ionic liquids . These salts are used as solvents and catalysts in green chemistry due to their non-volatile nature and ability to dissolve a wide range of materials. Their role in reducing environmental impact and enhancing process efficiency makes them a key component in sustainable industrial practices.
Organometallic Catalysis: Formation of Reactive Intermediates
2-Amino-1-Boc-imidazole is instrumental in the generation of reactive organometallic intermediates used in continuous flow chemistry . These intermediates are essential for creating novel carbon-carbon and carbon-heteroatom bonds, which are fundamental in the synthesis of complex organic molecules. The compound’s stability and reactivity under controlled conditions enable precise and efficient catalytic processes.
Green Chemistry: Sustainable Methodologies
In the realm of green chemistry, 2-Amino-1-Boc-imidazole contributes to the development of environmentally friendly synthetic methods . It is involved in reactions that minimize waste and avoid the use of hazardous solvents, aligning with the principles of sustainability and eco-friendliness. Its application extends to the synthesis of imidazoles using greener catalysts and conditions.
N-Heterocyclic Carbenes: Versatile Ligands and Catalysts
The formation of N-heterocyclic carbenes from 2-Amino-1-Boc-imidazole has revolutionized the use of NHCs in modern organic synthesis . These carbenes serve as ligands in metal-mediated catalysis, offering a wide range of applications due to their strong σ-donating and π-accepting abilities. They are also used as organocatalysts, providing a pathway for innovative synthetic transformations.
Safety and Hazards
Future Directions
Imidazoles, including “2-Amino-1-Boc-imidazole”, are being increasingly used in a variety of applications, from traditional uses in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the wide range of applications to which this important heterocycle is being deployed .
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a wide range of biological targets due to their versatile nature .
Mode of Action
Imidazole compounds are known to interact with their targets through various mechanisms, including hydrogen bonding and π-π stacking
Biochemical Pathways
Imidazole derivatives are known to be involved in a diverse range of applications, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . The exact pathways affected by 2-Amino-1-Boc-imidazole would depend on its specific targets and mode of action.
Result of Action
Imidazole and imidazolium compounds derived from l-valine and l-phenylalanine—with different alkyl lengths in the amide substitution—can serve as potent antibacterial agents with low cytotoxicity to human cell lines
Action Environment
It’s known that the storage temperature and light exposure can affect the stability of this compound
properties
IUPAC Name |
tert-butyl 2-aminoimidazole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-8(2,3)13-7(12)11-5-4-10-6(11)9/h4-5H,1-3H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKYKASMZAUFCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CN=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-Boc-imidazole | |
CAS RN |
929568-19-4 | |
Record name | tert-butyl 2-amino-1H-imidazole-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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